![molecular formula C16H21N7O10S B13888144 2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Arg(NH2)-OH flavianate is a compound that features the amino acid arginine, which is known for its role in various biological processes. Arginine is an essential amino acid that plays a crucial role in protein synthesis, wound healing, and immune function. The flavianate part of the compound is derived from flavianic acid, which is often used in biochemical assays and research.
準備方法
Synthetic Routes and Reaction Conditions
The process often employs Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, which are common in peptide synthesis . The protected arginine is then reacted with flavianic acid under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of H-Arg(NH2)-OH flavianate involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase synthesis allows for the efficient production of the compound with high purity and yield .
化学反応の分析
Types of Reactions
H-Arg(NH2)-OH flavianate undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the flavianate group, altering its chemical properties.
Substitution: The amino and carboxyl groups of arginine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include nitric oxide from oxidation, reduced flavianate derivatives, and substituted arginine compounds. These products have significant implications in biochemical research and therapeutic applications .
科学的研究の応用
H-Arg(NH2)-OH flavianate has a wide range of applications in scientific research:
作用機序
The mechanism of action of H-Arg(NH2)-OH flavianate involves its interaction with various molecular targets and pathways:
Nitric Oxide Synthesis: The guanidino group of arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response.
Cellular Signaling: The compound influences cellular signaling pathways, modulating immune function and wound healing processes.
Enzyme Interaction: H-Arg(NH2)-OH flavianate interacts with enzymes involved in peptide synthesis and modification, affecting their activity and specificity.
類似化合物との比較
H-Arg(NH2)-OH flavianate can be compared with other arginine derivatives and flavianate compounds:
H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-2Thi-Gly-Leu-Met (O2)-NH2-DOTA-213-bismuth: This compound is used in the treatment of glioma and has a different mechanism of action involving radiopharmaceutical properties.
H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-2Thi-Gly-Leu-Met(O2)-NH2-DOTA-225-Actinium: Similar to the previous compound, this derivative is also used in glioma treatment but utilizes actinium-225 for its therapeutic effects.
Conclusion
H-Arg(NH2)-OH flavianate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and interactions with various molecular targets make it a valuable tool in scientific research and therapeutic development.
特性
IUPAC Name |
2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S.C6H15N5O2/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;7-4(5(12)13)2-1-3-10-6(8)11-9/h1-4,13H,(H,18,19,20);4H,1-3,7,9H2,(H,12,13)(H3,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHDIRGJHYOUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(CC(C(=O)O)N)CN=C(N)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
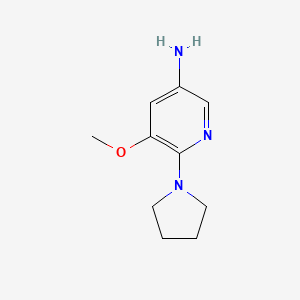
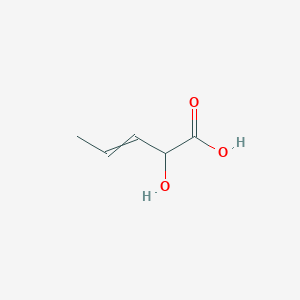
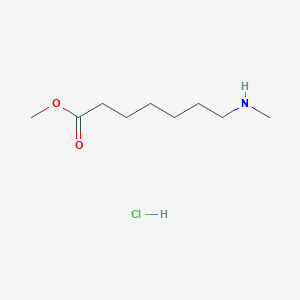
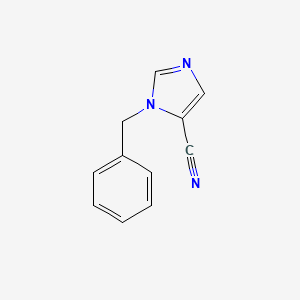
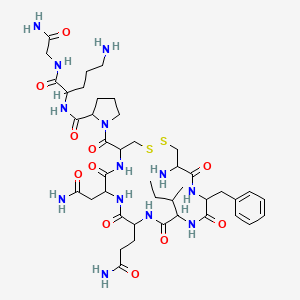
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
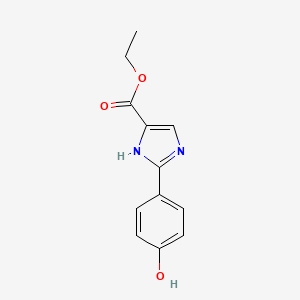
![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
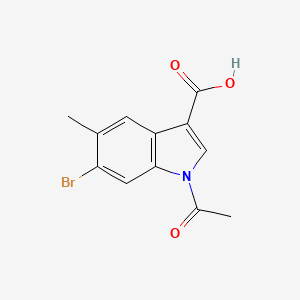
![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
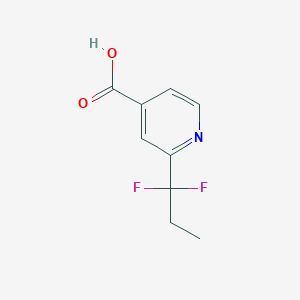
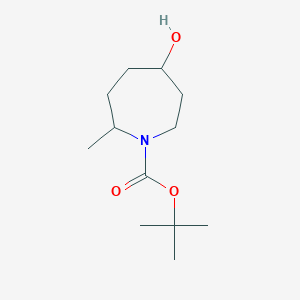
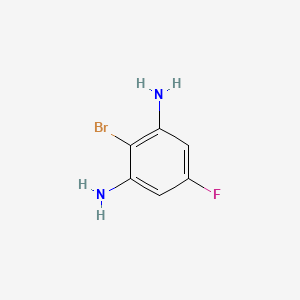
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
